molecular formula C13H19NO2 B6248336 dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine CAS No. 2408971-85-5

dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine

Cat. No. B6248336
CAS RN: 2408971-85-5
M. Wt: 221.3
InChI Key:
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Description

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine, also known as DMPEA, is an amine compound with a variety of uses in scientific research and laboratory experiments. It is a derivative of dimethylamine, and is a colorless liquid with a faint amine-like odor. DMPEA is used in a variety of research applications, including biochemical and physiological studies, as well as in drug discovery and development. The compound has several advantages for laboratory experiments, including its low toxicity and its ability to react readily with other compounds.

Scientific Research Applications

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine has a variety of scientific research applications. It is used in biochemical and physiological studies to study the effects of various compounds on the body. It is also used in drug discovery and development, as it can be used to identify potential drug targets as well as to assess the efficacy and safety of new drugs. Additionally, dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine can be used in chemical synthesis, as it can be used as a catalyst for the synthesis of various compounds.

Mechanism of Action

The exact mechanism of action of dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is not fully understood. However, it is believed that the compound acts by binding to certain receptors in the body and modulating their activity. It is also believed to interact with certain enzymes in the body, which can affect the metabolism of certain compounds. Additionally, dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine may interact with other compounds in the body, such as hormones and neurotransmitters, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine are not fully understood. However, it is believed that the compound can affect the activity of certain enzymes in the body, as well as modulate the activity of certain receptors. Additionally, dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is believed to interact with certain hormones and neurotransmitters, which can affect their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine in laboratory experiments is its low toxicity. Additionally, the compound is relatively inexpensive and can be easily obtained. Furthermore, the compound is highly reactive, making it useful for a variety of chemical syntheses. However, the compound is not very stable and can decompose over time. Additionally, the compound can interact with other compounds in the body, which can lead to unexpected results.

Future Directions

The potential future directions for dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted on the synthesis of the compound, as well as its stability and reactivity. Additionally, further research could be conducted on the potential interactions of dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine with other compounds in the body. Finally, further research could be conducted on the potential applications of dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine in other scientific and laboratory experiments.

Synthesis Methods

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is synthesized by reacting dimethylamine with a halogenated compound such as chloroform or bromoform. This reaction is usually carried out in a polar solvent such as ethanol or methanol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction results in the formation of a dimethylammonium halide intermediate, which is then reacted with a phenol to produce dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine. The reaction is generally carried out at room temperature and is highly efficient.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with dimethylamine in the presence of a reducing agent to form the intermediate, dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine. The reducing agent used in this reaction is sodium borohydride.", "Starting Materials": [ "3-(oxiran-2-ylmethoxy)benzaldehyde", "dimethylamine", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 3-(oxiran-2-ylmethoxy)benzaldehyde (1.0 g, 6.2 mmol) in dry THF (20 mL) under nitrogen atmosphere.", "Step 2: Add sodium borohydride (0.3 g, 7.8 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Slowly add dimethylamine (0.5 mL, 6.2 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the product by column chromatography using hexane/ethyl acetate as the eluent to obtain dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine as a colorless oil (yield: 70%)." ] }

CAS RN

2408971-85-5

Product Name

dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine

Molecular Formula

C13H19NO2

Molecular Weight

221.3

Purity

0

Origin of Product

United States

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